4-propyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-propyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring, a pyrazole moiety, and a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is often introduced via a condensation reaction between hydrazines and 1,3-diketones or their equivalents.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be incorporated using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Final Coupling: The final step involves coupling the pyrazole-thiadiazole intermediate with a propylamine derivative under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, continuous flow synthesis methods can be employed to enhance efficiency and yield. These methods involve the use of microreactors that allow precise control over reaction conditions, leading to higher selectivity and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the pyrazole ring, converting them to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the CF3 group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Derivatives with nucleophilic groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 4-propyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-propyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can bind to specific proteins, altering their function and triggering a cascade of biochemical events. These interactions may involve inhibition of enzyme activity, modulation of receptor signaling pathways, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
4-propyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide: shares structural similarities with other thiadiazole and pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group with a pyrazole and thiadiazole ring system. This structural arrangement imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it a valuable compound for various applications.
Properties
IUPAC Name |
4-propyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5OS/c1-2-3-8-10(22-19-17-8)11(21)16-5-7-20-6-4-9(18-20)12(13,14)15/h4,6H,2-3,5,7H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRWNRMAKJJTBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.